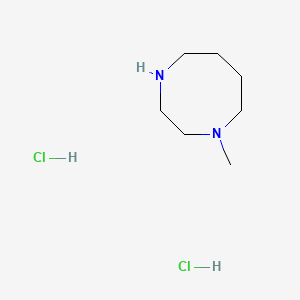
1-(5-Methylfuran-2-yl)hexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylfuran-2-yl)hexane-1,3-dione is an organic compound with the molecular formula C11H14O3 It is a derivative of furan, a heterocyclic organic compound, and contains a hexane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)hexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 1,6-dioxo-2,4-dienes in the presence of catalytic amounts of p-toluenesulfonic acid in dichloromethane . Another method involves the reaction of 6-chloro-5-methoxy-1-phenylhexane-1,3-dione with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methylfuran-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylfuran-2-yl)hexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Methylfuran-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar chemical properties.
5-Methylfuran-2-carboxaldehyde: Another furan derivative with a different functional group.
1,2-bis(5-methylfuran-2-yl)ethane-1,2-dione: A compound with two furan rings and similar reactivity.
Uniqueness
1-(5-Methylfuran-2-yl)hexane-1,3-dione is unique due to its specific structure, which combines a furan ring with a hexane-1,3-dione moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(5-methylfuran-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-3-4-9(12)7-10(13)11-6-5-8(2)14-11/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
JLXBFBUZVXYMPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CC(=O)C1=CC=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)








amine hydrochloride](/img/structure/B13474351.png)



